molecular formula C19H15F2N3O3S B2420099 3,4-difluoro-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 893943-67-4

3,4-difluoro-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2420099
CAS RN: 893943-67-4
M. Wt: 403.4
InChI Key: URNZJRAHEMGPPX-UHFFFAOYSA-N
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Description

3,4-difluoro-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a useful research compound. Its molecular formula is C19H15F2N3O3S and its molecular weight is 403.4. The purity is usually 95%.
BenchChem offers high-quality 3,4-difluoro-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-difluoro-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Characterization

Researchers have developed methods for synthesizing novel compounds with structural similarities to "3,4-difluoro-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide," focusing on their synthesis, spectral characterization, and X-ray crystal structure studies. For example, Kumara et al. (2018) synthesized a pyrazole derivative and characterized it through various spectroscopic techniques, demonstrating the compound's complex crystal and molecular structures stabilized by intermolecular hydrogen bonds and supramolecular self-assembly (Kumara et al., 2018).

Antiviral and Antipathogenic Activities

The research on benzamide-based pyrazoles, including those structurally related to the queried compound, has shown significant antiviral activities, particularly against influenza viruses. Hebishy et al. (2020) discovered that certain benzamide-based 5-aminopyrazoles possess remarkable anti-avian influenza virus activity, highlighting their potential as antiviral agents (Hebishy et al., 2020). Additionally, Limban et al. (2011) synthesized and tested acylthioureas for antipathogenic activity, revealing significant effects especially against biofilm-forming bacteria, which suggests potential applications in developing new antimicrobial agents (Limban et al., 2011).

Material Science and Molecular Electronics

Research into fluorinated pyrazoles and related compounds, including those with structural similarities to "3,4-difluoro-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide," explores their use in material science and molecular electronics. The synthesis of fluorinated compounds, as described by Surmont et al. (2011), offers insights into their application as building blocks in medicinal chemistry and potentially in materials science due to their unique electronic properties (Surmont et al., 2011).

properties

IUPAC Name

3,4-difluoro-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O3S/c1-11-3-2-4-13(7-11)24-18(14-9-28(26,27)10-17(14)23-24)22-19(25)12-5-6-15(20)16(21)8-12/h2-8H,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNZJRAHEMGPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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